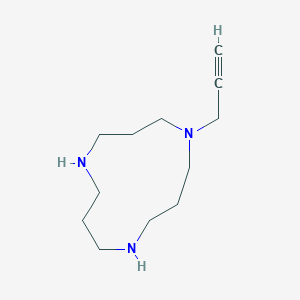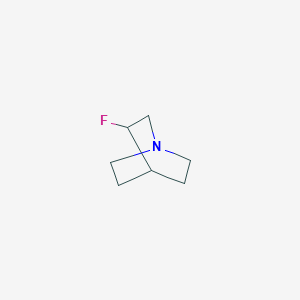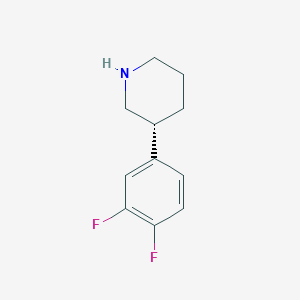
(3S)-7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the fluorination of a suitable tetrahydroisoquinoline precursor. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position. The reaction conditions often involve the use of solvents like acetonitrile or dichloromethane and may require the presence of a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorinated position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(3S)-7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies to understand its interaction with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (3S)-7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions. This can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: A non-fluorinated analog with similar biological activity.
7-fluoro-1,2,3,4-tetrahydroisoquinoline: A compound lacking the carboxylic acid group but retaining the fluorine atom.
Uniqueness
The presence of both the fluorine atom and the carboxylic acid group in (3S)-7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid makes it unique. The fluorine atom can enhance the compound’s stability and binding affinity, while the carboxylic acid group can improve its solubility and reactivity.
Eigenschaften
Molekularformel |
C10H10FNO2 |
|---|---|
Molekulargewicht |
195.19 g/mol |
IUPAC-Name |
(3S)-7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H10FNO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14)/t9-/m0/s1 |
InChI-Schlüssel |
NSKKYZNDHDTLSJ-VIFPVBQESA-N |
Isomerische SMILES |
C1[C@H](NCC2=C1C=CC(=C2)F)C(=O)O |
Kanonische SMILES |
C1C(NCC2=C1C=CC(=C2)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


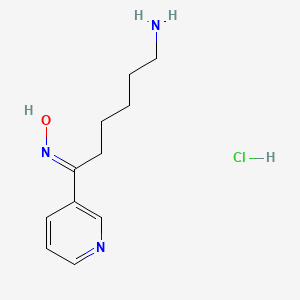
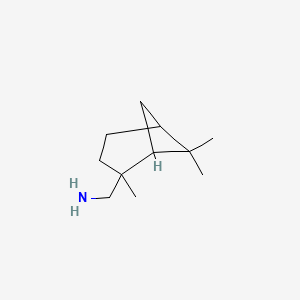
![8-(4-Methoxybenzyl)pyrido[2,3-d]pyrimidine-4,5(3H,8H)-dione](/img/structure/B11754967.png)
![Hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride](/img/structure/B11754970.png)
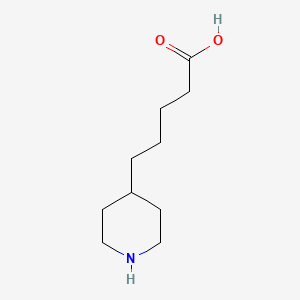
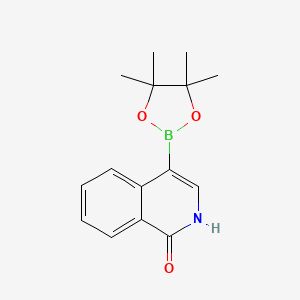



![[(4-Tert-butylphenyl)methyl]boronic acid](/img/structure/B11755020.png)
